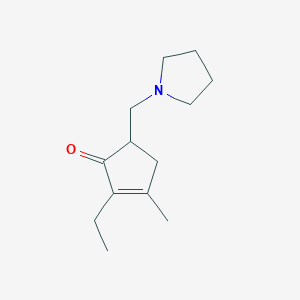

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone

Description

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a cyclopentenone derivative functionalized with a pyrrolidine substituent at the 5-position. The compound features a conjugated enone system (α,β-unsaturated ketone) within a cyclopentane ring, which is substituted with ethyl and methyl groups at the 2- and 3-positions, respectively. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or neurotransmitter receptors due to the basicity and conformational flexibility of the pyrrolidine ring.

Synthesis of such derivatives typically involves Mannich reactions, where formaldehyde and an amine (e.g., pyrrolidine) condense with a cyclopentenone precursor (e.g., 2-ethyl-3-methylcyclopent-2-enone) under acidic conditions. The reaction conditions (e.g., solvent, temperature, stoichiometry) significantly influence yields and regioselectivity.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C13H21NO/c1-3-12-10(2)8-11(13(12)15)9-14-6-4-5-7-14/h11H,3-9H2,1-2H3 |

InChI Key |

BVHIEPPUQBEHDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CC(C1=O)CN2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can be achieved through a multi-step process involving the formation of the cyclopentene ring followed by the introduction of the substituents. One common method involves the use of cyclopentadiene as a starting material, which undergoes a Diels-Alder reaction with an appropriate dienophile to form the cyclopentene ring. Subsequent functionalization steps introduce the ethyl, methyl, and pyrrolidinylmethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.

Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Formation of ketones, carboxylic acids

Reduction: Formation of alcohols, alkanes

Substitution: Formation of various substituted cyclopentene derivatives

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity

Recent studies have indicated that derivatives of cyclopentene compounds, including 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone, exhibit potential antiviral properties. Research has focused on their ability to inhibit viral proteases, particularly in the context of SARS-CoV-2. The compound's structural features allow for interaction with viral enzymes, disrupting their function and preventing viral replication .

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have shown that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

1. Pain Management

The compound has been evaluated for its analgesic properties. In preclinical models, it has shown efficacy in reducing pain responses, which could lead to its development as a new class of pain relief medication .

2. Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property can be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

1. Polymer Chemistry

The unique structure of this compound allows it to act as a monomer in the synthesis of novel polymers. These polymers can have tailored properties for specific applications, including drug delivery systems and biodegradable materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include other Mannich base derivatives of cyclopentenones and structurally related heterocycles. Key comparisons are outlined below:

Pharmacological Potential

- Target Compound : The pyrrolidine moiety may enhance interactions with G-protein-coupled receptors (GPCRs) or ion channels, similar to other CNS-active agents.

- Imidazo-pyrrolo-pyrazine Derivatives : These compounds, such as those in , demonstrate potent kinase inhibition (e.g., JAK2, BTK), highlighting the importance of fused heterocycles in medicinal chemistry.

Physicochemical Data

| Property | Target Compound | Piperazine Analog | Cyclopentanedione |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.36 | 263.38 | 154.17 |

| logP | ~2.8 | ~2.2 | ~1.5 |

| Water Solubility (mg/mL) | ~0.5 | ~1.2 | ~3.0 |

| pKa | ~11 (pyrrolidine N) | ~9.5 (piperazine N) | N/A |

Biological Activity

2-Ethyl-3-methyl-5-(pyrrolidin-1-ylmethyl)cyclopent-2-enone is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. It has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a cyclopentene ring substituted with an ethyl and methyl group, along with a pyrrolidine moiety. Its structural characteristics suggest potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Research into the anticancer activity of this compound has yielded promising results. In cell line studies, it was found to induce apoptosis in cancer cells while sparing normal cells. The compound's mechanism of action appears to involve the activation of caspases and the modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of cyclopentene compounds, including this compound. The results indicated that modifications to the pyrrolidine ring enhanced activity against resistant bacterial strains .

- Anti-inflammatory Mechanism : A research article in Pharmacology Reports explored the anti-inflammatory effects of this compound in a rat model of arthritis. The study found that treatment significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers .

- Anticancer Activity : A recent publication in Cancer Letters demonstrated that this compound could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a therapeutic agent for certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.